molecular formula C17H22Br2ClNO4 B13729985 2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride CAS No. 35689-39-5

2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride

Cat. No.: B13729985
CAS No.: 35689-39-5
M. Wt: 499.6 g/mol
InChI Key: FDOARBMUPOIGSG-UHFFFAOYSA-N
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Description

2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with bromine, methoxy, and methyl groups, as well as a diethylaminoethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride typically involves multiple steps. The starting material is often a benzofuran derivative, which undergoes bromination to introduce bromine atoms at the 5 and 7 positions. Methoxylation and methylation are then performed to add the methoxy and methyl groups, respectively. The final step involves esterification with diethylaminoethanol and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to convert the ester group to an alcohol.

    Substitution: Halogen atoms (bromine) can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzofurancarboxylic acid, 5,7-dibromo-4-hydroxy-3-methyl-, ethyl ester
  • 2-Benzofurancarboxylic acid, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, methyl ester

Uniqueness

2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride is unique due to its specific substitution pattern and the presence of the diethylaminoethyl ester moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

35689-39-5

Molecular Formula

C17H22Br2ClNO4

Molecular Weight

499.6 g/mol

IUPAC Name

2-(5,7-dibromo-6-methoxy-3-methyl-1-benzofuran-2-carbonyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C17H21Br2NO4.ClH/c1-5-20(6-2)7-8-23-17(21)14-10(3)11-9-12(18)16(22-4)13(19)15(11)24-14;/h9H,5-8H2,1-4H3;1H

InChI Key

FDOARBMUPOIGSG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=C(C2=CC(=C(C(=C2O1)Br)OC)Br)C.[Cl-]

Origin of Product

United States

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